molecular formula C16H28NP B3068362 [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine CAS No. 415941-58-1

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

Cat. No. B3068362
M. Wt: 265.37 g/mol
InChI Key: NTJPAGHACOIILD-UHFFFAOYSA-N
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Description

“[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” is an organophosphine compound . It can be used as an organophosphine ligand . The CAS number for this compound is 415941-58-1 .


Molecular Structure Analysis

The molecular formula for “[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” is C16H28NP . The molecular weight is 265.378 .


Chemical Reactions Analysis

“[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” can act as a ligand for the Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters and Aryl Iodides . It can also be used in the Copper-Catalyzed Coupling of Triaryl- and Trialkylindium reagents with Aryl Iodides and Bromides .


Physical And Chemical Properties Analysis

“[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” has a melting point of 57-61°C . It is soluble in acetone .

Scientific Research Applications

Synthesis and Structural Analysis

  • [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine and its derivatives have been explored in the synthesis and structural analysis of conjugate dimers and charge-transfer complexes. For example, Rodríguez et al. (2001) describe the synthesis of 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne through a Wittig reaction, followed by oxidative dimerization. The study includes X-ray molecular structure analysis, demonstrating the resonance contribution of the dimethylamino substituent in these compounds (Rodríguez et al., 2001).

Preparation and Structural Characterization

  • The preparation and X-ray structure of related compounds such as [2,4-di-t-butyl-6-(N,N-dimethylaminomethyl)phenyl]dithioxophosphorane have been detailed. Yoshifuji et al. (1994) investigated the structure using X-ray crystallography, highlighting the stabilization of the dithioxophosphoryl group by nitrogen lone pair electrons (Yoshifuji et al., 1994).

Properties of Fluorenylidene(phenyl)phosphines

  • Studies like that of Kawasaki et al. (2005) have investigated the properties of fluorenylidene(phenyl)phosphines with bulky substituents, including variants like 2,4-di-t-butyl-6-(dimethylamino)phenyl. Such research compares the properties of these materials and discusses their impact on multiply bonded phosphorus species (Kawasaki et al., 2005).

Steric and Electronic Parameters in Organometallics

  • Diebolt et al. (2011) explored the steric and electronic properties of bulky and electron-rich dialkylbiarylphosphines. Their work includes an analysis of compounds such as 2-di-tert-butylphosphino-2′-(N,N-dimethylamino)biphenyl, contributing to understanding the ligand donor properties and steric parameters in organometallic chemistry (Diebolt et al., 2011).

Safety And Hazards

“[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” may cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and seek medical advice if skin or eye irritation persists .

Future Directions

The future directions of “[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine” could involve its use as a catalyst in various organic coupling reactions . Its potential applications in the synthesis of natural products, drugs, functional materials, liquid crystal molecules, and bioactive compounds could be explored .

properties

IUPAC Name

2-ditert-butylphosphanyl-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-12-10-9-11-13(14)17(7)8/h9-12H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJPAGHACOIILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1N(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

CAS RN

415941-58-1
Record name 2-(Di-sec-butylphosphino)-N,N-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Ricci, A Sommazzi, F Masi, A Forni - Chinese Journal of Polymer …, 2023 - Springer
Several novel cobalt dichloride complexes with amino-phosphine bidentate ligands were synthesized and characterized. For some of them single crystals were obtained and their …
Number of citations: 3 link.springer.com

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